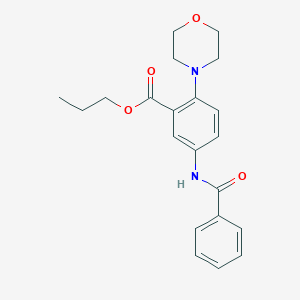
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, also known as PBMB, is a chemical compound that has been widely used in scientific research applications. PBMB is a benzamide derivative that has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to work through multiple pathways. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the activity of various enzymes, including histone deacetylases and carbonic anhydrases, which are involved in cancer growth and inflammation. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to modulate various signaling pathways, including the NF-kB and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate induces apoptosis, inhibits cell migration and invasion, and disrupts the microtubule network. In inflammatory cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the production of inflammatory cytokines and reduces oxidative stress. In neuronal cells, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate inhibits the aggregation of amyloid-beta peptides and protects dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is its versatility in scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to have promising results in various areas of research, including cancer, inflammation, and neurological disorders. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the lab.
However, there are also some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One limitation is its solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
Future Directions
There are several future directions for research on Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate. One area of research is to further investigate its potential use in cancer treatment. Specifically, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Another area of research is to investigate the potential use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, researchers could explore the use of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate in other areas of research, such as immunology and infectious diseases.
Conclusion:
In conclusion, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is a versatile chemical compound that has shown promising results in various scientific research applications. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in the areas of cancer, inflammation, and neurological disorders, and has been shown to have multiple mechanisms of action. While there are some limitations to working with Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate, its potential use in clinical settings warrants further investigation.
Synthesis Methods
The synthesis of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate involves the reaction of 5-amino-2-(4-morpholinyl)benzoic acid with propionyl chloride and benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate is typically around 70-80%.
Scientific Research Applications
Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been extensively studied in various scientific research applications. One of the most promising areas of research is cancer treatment. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.
Another area of research where Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has shown promising results is in the treatment of inflammation. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a key role in the inflammatory response. By inhibiting the production of these cytokines, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate can reduce inflammation and associated symptoms.
Finally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, Propyl 5-(benzoylamino)-2-(4-morpholinyl)benzoate has been shown to protect dopaminergic neurons, which are the cells that are lost in Parkinson's disease.
properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
propyl 5-benzamido-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H24N2O4/c1-2-12-27-21(25)18-15-17(22-20(24)16-6-4-3-5-7-16)8-9-19(18)23-10-13-26-14-11-23/h3-9,15H,2,10-14H2,1H3,(H,22,24) |
InChI Key |
DCBQBEMWGCZTRL-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylpropoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250833.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)

![Methyl 5-{[(2,3-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250842.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B250846.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B250855.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
![Ethyl 5-[(4-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250858.png)